N-(3-hydroxynaphthalen-2-yl)prop-2-enamide
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Overview
Description
N-(3-hydroxynaphthalen-2-yl)prop-2-enamide is a chemical compound with the molecular formula C13H11NO2. It is known for its applications in various scientific research fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of N-(3-hydroxynaphthalen-2-yl)prop-2-enamide typically involves the reaction of 3-hydroxynaphthalene-2-carboxylic acid with propargylamine under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
N-(3-hydroxynaphthalen-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Condensation: This compound can participate in condensation reactions to form larger molecules or polymers.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-hydroxynaphthalen-2-yl)prop-2-enamide is utilized in several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals and therapeutic agents.
Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is employed in the creation of novel materials with specific properties for industrial applications.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of N-(3-hydroxynaphthalen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(3-hydroxynaphthalen-2-yl)prop-2-enamide can be compared with similar compounds such as:
Naphthalene derivatives: These compounds share a similar naphthalene core structure but differ in their functional groups.
Acrylamide derivatives: These compounds have a similar prop-2-enamide moiety but differ in their aromatic substituents.
The uniqueness of this compound lies in its specific combination of the naphthalene and prop-2-enamide structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-hydroxynaphthalen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-2-13(16)14-11-7-9-5-3-4-6-10(9)8-12(11)15/h2-8,15H,1H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGIABBSIWTCOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=CC=CC=C2C=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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